Bromure de cétyldiméthylethylammonium

Vue d'ensemble

Description

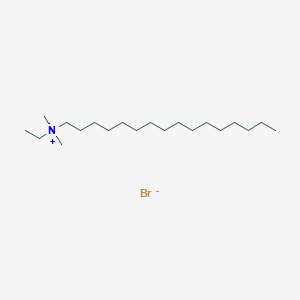

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₁₅N⁺(CH₃)₂CH₂CH₃]Br⁻. It is a cationic surfactant commonly used in various industrial and scientific applications due to its surface-active properties .

Applications De Recherche Scientifique

Pharmaceutical Applications

EHD is widely recognized for its antiseptic and disinfectant properties. It is effective against a broad spectrum of microorganisms, making it suitable for:

- Topical antiseptics : Used in formulations to prevent infections.

- Disinfectants : Employed in cleaning products for healthcare settings.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of EHD against various pathogens, demonstrating significant effectiveness in reducing microbial load on surfaces. The results indicated that EHD could serve as a potent disinfectant in clinical environments, particularly against resistant strains of bacteria .

Personal Care Products

EHD is utilized as a surfactant and emulsifier in personal care formulations due to its ability to enhance foaming and stability. Common applications include:

- Skin cleansers

- Hair conditioners

- Moisturizers

Case Study: Skin Sensitization Potential

Research has indicated that while EHD is effective in cosmetic formulations, it may also act as a sensitizer in some individuals. A study involving human keratinocytes demonstrated that exposure to EHD could lead to inflammatory responses, highlighting the need for caution in its use in personal care products .

Environmental Applications

EHD's surfactant properties make it valuable in environmental management, particularly in water treatment processes. It aids in:

- Foam separation techniques : Used to remove contaminants such as Escherichia coli from water sources.

Case Study: Foam Separation Efficiency

In a study examining the foam separation of E. coli using EHD, researchers found that increasing the gas flow rate significantly enhanced bacterial removal efficiency. This method proved effective for treating contaminated water, showcasing EHD's potential as an environmentally friendly solution .

Summary of Applications

Mécanisme D'action

Target of Action

Cetyldimethylethylammonium bromide (CDMEAB) primarily interacts with proteins, particularly bovine serum albumin (BSA) . BSA is the most abundant globular protein and plays a crucial role in the body .

Mode of Action

CDMEAB interacts with BSA through a conductivity technique in the absence/presence of electrolyte solutions at various temperatures . The interaction of BSA with CDMEAB plays a crucial role in the body . Molecular Dynamics (MD) simulation revealed that the salt ions promoted non-covalent interaction between BSA and CDMEAB .

Biochemical Pathways

The interaction of CDMEAB with BSA affects the micellization process . The presence of BSA and electrolytes altered the critical micelle concentration (c*) values of CDMEAB, revealing interactions among the constituents . The salt solutions reduced the c* values and created a convenient environment for favorable micellization .

Pharmacokinetics

The interaction of cdmeab with bsa and its influence on the micellization process suggest that these factors may impact the bioavailability of cdmeab .

Result of Action

The interaction of CDMEAB with BSA results in changes in the micellization process . The negative magnitudes achieved for standard free energy changes suggest spontaneity of micellization . The values of molar heat capacity were positive as well as small, which was an indication of less structural deformation .

Action Environment

The action of CDMEAB is influenced by environmental factors such as the presence of electrolyte solutions and temperature . The salt solutions reduced the c* values and created a convenient environment for favorable micellization . The electric double layer is compressed due to the presence of an aqueous solution of salts, and subsequently boosted the lessening of repulsion affinity among the head groups of CDMEAB and BSA .

Analyse Biochimique

Biochemical Properties

Cetyldimethylethylammonium bromide interacts with various biomolecules. For instance, it has been found to interact with bovine serum albumin (BSA), the most abundant globular protein . The interaction of the protein with this surfactant plays a crucial role in the body .

Cellular Effects

The effects of Cetyldimethylethylammonium bromide on cells are largely dependent on its interactions with proteins like BSA . Detailed studies on its effects on various types of cells and cellular processes are still limited.

Molecular Mechanism

The molecular mechanism of Cetyldimethylethylammonium bromide involves its interaction with proteins and other biomolecules. Molecular Dynamics (MD) simulation revealed that salt ions promote non-covalent interaction between BSA and Cetyldimethylethylammonium bromide .

Temporal Effects in Laboratory Settings

Its interaction with proteins like BSA has been studied at various temperatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE can be synthesized through the reaction of hexadecyldimethylamine with bromoethane. The reaction typically occurs in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of cetyldimethylethylammonium bromide involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of high-purity reactants and solvents, followed by purification steps such as distillation and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Micellization: In aqueous solutions, it forms micelles, which are aggregates of surfactant molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or other halides.

Micellization: This process occurs in aqueous solutions, often influenced by the presence of salts and temperature variations.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions can produce alcohols.

Micellization: The formation of micelles, which are essential in various applications such as detergents and emulsifiers.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethylethylhexadecylammonium bromide

- Ethylhexadecyldimethylammonium bromide

Uniqueness

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE is unique due to its specific alkyl chain length and the presence of both ethyl and methyl groups attached to the nitrogen atom. This structure provides it with distinct surface-active properties, making it particularly effective in forming micelles and interacting with biological membranes .

Activité Biologique

Ethylhexadecyldimethylammonium bromide (EHD) is a quaternary ammonium compound (QAC) that has garnered attention for its biological activity, particularly in the context of skin health and antimicrobial properties. This article provides a comprehensive overview of the biological activity of EHD, highlighting its mechanisms of action, effects on cellular pathways, and potential applications based on recent research findings.

EHD primarily exerts its biological effects through modulation of the NRF2 (Nuclear factor E2-related factor 2) pathway, which plays a crucial role in cellular responses to oxidative stress and inflammation. Research indicates that EHD can influence inflammatory responses in human keratinocytes (KC), the predominant cell type in the epidermis.

Key Findings:

- Inflammatory Response : In a study using the KERTr human keratinocyte cell line, EHD exposure led to an increase in pro-inflammatory cytokines, indicating that it triggers an inflammatory response rather than promoting detoxification through the NRF2 pathway .

- Cytotoxicity Assessment : The cytotoxic effects of EHD were evaluated by exposing KERTr cells to various concentrations (1-30 μM) for 24 hours. The concentration resulting in 70% cell viability (CV70) was determined, demonstrating that higher concentrations could lead to significant cell death .

- Interaction with Other Compounds : When mixed with cinnamaldehyde (CinA), a known skin sensitizer, EHD altered the antioxidant and anti-inflammatory effects of CinA, suggesting a complex interaction between these compounds in modulating skin inflammation .

Antimicrobial Activity

EHD is also noted for its antimicrobial properties, particularly against various strains of bacteria. It has been evaluated alongside other disinfectants to determine its efficacy.

Comparative Efficacy:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for EHD against several bacterial strains, establishing its effectiveness as a disinfectant. For instance, it showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Mechanism Against Bacteria : The mode of action for QACs like EHD involves disruption of microbial cell membranes, leading to leakage of cellular contents and eventual cell death. This mechanism underlines the effectiveness of EHD as a disinfectant in various applications .

Case Studies and Research Findings

Several studies have explored the biological activity of EHD in different contexts:

- Skin Irritation Studies : Research categorized EHD as a potential skin irritant based on its classification under CLP criteria (Category 2 for skin irritation). This classification emphasizes the need for further investigation into its sensitization potential .

- Disinfectant Studies : A study evaluated the susceptibility of S. aureus strains to various disinfectants, including EHD. The results indicated that EHD was effective against most tested strains, reinforcing its role as a viable disinfectant option in clinical settings .

Table 1: Cytotoxicity of Ethylhexadecyldimethylammonium Bromide

| Concentration (μM) | % Cell Viability |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 20 | 60 |

| 30 | 40 |

Table 2: Antimicrobial Susceptibility Results

| Bacterial Strain | MIC (μg/mL) | Susceptibility |

|---|---|---|

| Staphylococcus aureus | 5 | Sensitive |

| Escherichia coli | 8 | Sensitive |

| Pseudomonas aeruginosa | 10 | Sensitive |

Propriétés

IUPAC Name |

ethyl-hexadecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFOSBDICLTFMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041759 | |

| Record name | Ethylhexadecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Cetyldimethylethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

124-03-8 | |

| Record name | Cetyldimethylethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetethyldimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetylcide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylhexadecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylethyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECETRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZNQ7FIO9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.